molecular formula C11H18O4 B2986653 Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate CAS No. 68089-52-1

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate

Cat. No.: B2986653
CAS No.: 68089-52-1
M. Wt: 214.261
InChI Key: JOCRKMZPKAPPPJ-UHFFFAOYSA-N
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Description

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.261 g/mol. This compound is characterized by its cyclohexane ring substituted with methoxycarbonylmethyl and carboxylate groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate typically involves esterification reactions. One common method is the reaction of cyclohexane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Cyclohexane-1,1-dicarboxylic acid.

    Reduction: Cyclohexane-1,1-dimethanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of drug molecules with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in drug metabolism, where the compound acts as a prodrug, releasing the active drug molecule upon enzymatic cleavage.

Comparison with Similar Compounds

    Methyl 1-cyclohexene-1-carboxylate: This compound has a similar ester functional group but differs in the presence of a double bond in the cyclohexane ring.

    1-Methyl-1-cyclohexanecarboxylic acid: This compound is structurally similar but lacks the ester group, having a carboxylic acid instead.

Uniqueness: Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate is unique due to its dual ester groups, which provide multiple reactive sites for chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility that similar compounds may lack.

Properties

IUPAC Name

methyl 1-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-9(12)8-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCRKMZPKAPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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